molecular formula C13H8ClF2NO B5365585 2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide

2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide

Cat. No.: B5365585
M. Wt: 267.66 g/mol
InChI Key: IQGGUKGHGHCSOM-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide is an aromatic amide compound with the molecular formula C13H8ClF2NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: The major products are 2-chloro-4-fluorobenzoic acid and 2-fluoroaniline.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its aromatic structure.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(4-fluorophenyl)benzamide
  • 2-chloro-N-(4-fluorophenyl)benzamide
  • 2-fluoro-N-(4-fluorophenyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and specificities compared to similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-9(10)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGGUKGHGHCSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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